molecular formula C20H20O3 B5763601 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one CAS No. 6238-26-2

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B5763601
CAS No.: 6238-26-2
M. Wt: 308.4 g/mol
InChI Key: MSJNPVCPWSOOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the coumarin ring .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the Pechmann reaction conditions to achieve higher yields and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one
  • 6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
  • 7-ethoxy-6-hexyl-4-phenyl-2H-chromen-2-one

Uniqueness

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific ethoxy and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-ethoxy-4-phenyl-6-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-3-8-15-11-17-16(14-9-6-5-7-10-14)12-20(21)23-19(17)13-18(15)22-4-2/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJNPVCPWSOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357395
Record name 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-26-2
Record name 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.